8-Methoxy-6-(piperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-6-(piperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a methoxy group at the 8th position and a piperazine ring at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-6-(piperazin-1-yl)quinoline typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Methoxylation: Introduction of the methoxy group at the 8th position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Piperazine Substitution: The piperazine ring is introduced at the 6th position through nucleophilic substitution reactions. This can be done using piperazine and a suitable leaving group on the quinoline ring, such as a halide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-6-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the piperazine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated quinoline derivatives and piperazine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield quinoline-8-carboxylic acid derivatives.
Scientific Research Applications
8-Methoxy-6-(piperazin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antituberculosis agent.
Medicine: Explored for its antiproliferative activities against cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-6-(piperazin-1-yl)quinoline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-(piperazin-1-yl)quinoline: Similar structure but with different substitution positions.
Piperaquine: Contains a piperazine ring and quinoline core, used as an antimalarial agent.
Uniqueness
8-Methoxy-6-(piperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H17N3O |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
8-methoxy-6-piperazin-1-ylquinoline |
InChI |
InChI=1S/C14H17N3O/c1-18-13-10-12(17-7-5-15-6-8-17)9-11-3-2-4-16-14(11)13/h2-4,9-10,15H,5-8H2,1H3 |
InChI Key |
SEEWTIHPEJJRGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)N3CCNCC3)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.